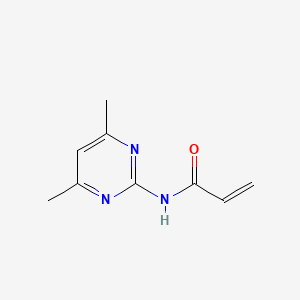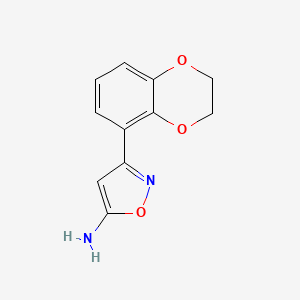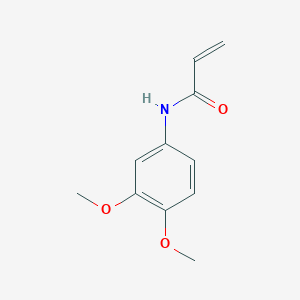![molecular formula C13H21NO B1419065 2-[3-(3-Methylbutoxy)phenyl]ethanamine CAS No. 1178489-28-5](/img/structure/B1419065.png)
2-[3-(3-Methylbutoxy)phenyl]ethanamine
Descripción general
Descripción
2-[3-(3-Methylbutoxy)phenyl]ethanamine, also known as MBPEA, is a chemical compound that belongs to the class of phenethylamines. It is a structural analog of amphetamine and has been of interest to researchers due to its potential use as a stimulant and its effects on the central nervous system.
Aplicaciones Científicas De Investigación
1. Chiral Complex Formation
2-[3-(3-Methylbutoxy)phenyl]ethanamine is used in the synthesis of chiral, conformationally mobile tripodal ligands. These ligands can form chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. The spatial arrangement of these complexes resembles a propeller, controlled by a substituent on one methylene arm. This has implications in materials science and asymmetric catalysis (Canary et al., 1998).
2. Catalysts in Methoxycarbonylation
This compound also finds application in the synthesis of (imino)pyridine/phosphine palladium(II) complexes, which act as catalysts in the methoxycarbonylation of styrene. These complexes have been shown to yield predominantly branched esters (Ngcobo et al., 2021).
3. Liquid Chromatography Mass Spectrometry Applications
It's also utilized in the development of high-performance liquid chromatography tandem mass spectrometry methods. This is particularly relevant in the detection and quantification of certain compounds in clinical toxicology testing (Poklis et al., 2013).
4. Synthesis of Chromanones
Additionally, 2-[3-(3-Methylbutoxy)phenyl]ethanamine is used in the synthesis of 2-(substituted amino)-3,3-dialkylchromanones. These compounds have potential applications in medicinal chemistry and organic synthesis (Dean et al., 1982; 1983).
5. Cytochrome P450 Metabolism Studies
It plays a role in studies investigating the hepatic cytochrome P450 enzymes involved in the metabolism of certain hallucinogenic compounds. This research is crucial for understanding drug metabolism and potential drug-drug interactions (Nielsen et al., 2017).
6. Identification in Forensic Analysis
The compound is also relevant in the identification of psychoactive substances in forensic chemistry. It's particularly useful in the analysis of new psychoactive substances found in low concentrations or in thermolabile states (Lum et al., 2016; 2020).
7. Transfer Hydrogenation Catalyst Studies
In the field of inorganic chemistry, 2-[3-(3-Methylbutoxy)phenyl]ethanamine is utilized in the synthesis of nickel(ii) complexes. These complexes are studied for their role in the transfer hydrogenation of ketones, a process significant in chemical manufacturing (Kumah et al., 2019).
Propiedades
IUPAC Name |
2-[3-(3-methylbutoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)7-9-15-13-5-3-4-12(10-13)6-8-14/h3-5,10-11H,6-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWADEVDRVEONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate](/img/structure/B1418983.png)




![N-[(4-Chloro-2-pyridinyl)carbonyl]alanine](/img/structure/B1418989.png)
![3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418991.png)
![1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1418992.png)




![6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419005.png)